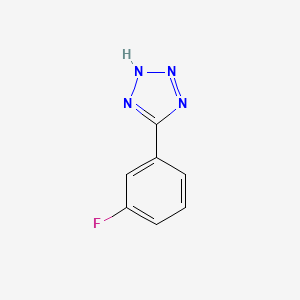

5-(3-fluorophenyl)-1H-tetrazole

Übersicht

Beschreibung

5-(3-fluorophenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of the fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenyl)-1H-tetrazole typically involves the reaction of 3-fluorobenzonitrile with sodium azide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired tetrazole product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Analyse Chemischer Reaktionen

[3+2] Cycloaddition Reactions

The primary synthetic route involves the reaction of 3-fluorobenzonitrile with sodium azide (NaN₃) under catalytic conditions:

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| CuSO₄·5H₂O (2 mol%) | DMSO | 100 | 6 | 82 | |

| Silica sulfuric acid | DMF | Reflux | 4–12 | 85–90 | |

| Scandium triflate (Sc(OTf)₃) | i-PrOH/H₂O | 160 (MW) | 1 | 78 |

Mechanistically, the nitrile undergoes a [3+2] cycloaddition with in situ-generated HN₃ (hydrazoic acid) to form the tetrazole ring. Fluorine at the meta position slightly deactivates the nitrile, necessitating longer reaction times compared to non-fluorinated analogs .

N-Alkylation

The NH proton (pKa ~4.9) undergoes deprotonation with bases (e.g., K₂CO₃) to form nucleophilic tetrazolate anions, enabling alkylation:Common electrophiles (R-X) include:

- Benzyl bromide : Forms 1-benzyl derivatives for antimicrobial studies .

- Propargyl bromide : Yields click chemistry-ready intermediates .

Coordination Chemistry

The tetrazole ring coordinates with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications:

- Cu(II) complexes : Enhance catalytic activity in azide-alkyne cycloadditions .

- ZnO nanoparticles : Used in green synthesis protocols for tetrazole derivatives .

Thermal and Acidic Stability

- Thermal decomposition : Begins at 220°C with exothermic peaks observed via DSC .

- Acid resistance : Stable in HCl (pH 2–6) but degrades in concentrated H₂SO₄ due to ring-opening .

Antihypertensive Effects

This compound derivatives exhibit ACE inhibition, with IC₅₀ values in the micromolar range . Key structural features:

- Fluorine enhances membrane permeability via lipophilicity modulation.

- Tetrazole ring mimics carboxylate groups in enzyme active sites .

Anticancer Activity

1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles destabilize microtubules (EC₅₀ = 0.8–2.1 µM) . Fluorine at C3 improves metabolic stability compared to para-substituted analogs .

Spectroscopic Data

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.55–7.99 (m, Ar-H), 16.2 (br, NH) | |

| ¹³C NMR | δ 155.6 (C-F), 126.3–134.2 (Ar-C) | |

| IR | 3015 cm⁻¹ (C-F), 1660 cm⁻¹ (C=N) |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

Research has indicated that 5-(3-fluorophenyl)-1H-tetrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that several synthesized tetrazoles showed in vitro antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. Notably, compounds with symmetrical structures displayed enhanced inhibitory actions against these pathogens .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 μg/mL |

| This compound | S. aureus | 12.5 μg/mL |

| This compound | Pseudomonas aeruginosa | 50 μg/mL |

Antihypertensive Effects

A newly synthesized derivative of this compound demonstrated antihypertensive effects in spontaneously hypertensive rats through the nitric oxide-cyclic GMP pathway. This suggests potential applications in the treatment of hypertension .

Material Science Applications

Explosives and Energetic Materials

The high nitrogen content and stability of tetrazoles make them suitable for use in explosives. For instance, derivatives of tetrazoles have been explored as components in energetic materials due to their ability to release energy upon decomposition .

Pharmaceutical Applications

Drug Development

Tetrazoles are increasingly being integrated into drug design due to their ability to mimic carboxylic acids while offering improved metabolic stability. The incorporation of the 5-(3-fluorophenyl) group can enhance the binding affinity to biological targets, making it a valuable scaffold in drug development .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In a recent study, a series of tetrazole derivatives were synthesized and evaluated for their antimicrobial properties against clinically relevant bacterial strains. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Antihypertensive Mechanism Investigation

Another study focused on the antihypertensive effects of a derivative related to this compound. The mechanism was elucidated through molecular docking studies, which revealed significant interactions with target receptors involved in blood pressure regulation .

Wirkmechanismus

The mechanism of action of 5-(3-fluorophenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(3-chlorophenyl)-1H-tetrazole

- 5-(3-bromophenyl)-1H-tetrazole

- 5-(3-methylphenyl)-1H-tetrazole

Uniqueness

5-(3-fluorophenyl)-1H-tetrazole is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties to the molecule. This can influence its reactivity, stability, and interactions with other molecules, making

Biologische Aktivität

5-(3-fluorophenyl)-1H-tetrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₇H₅FN₄. Its structure consists of a tetrazole ring substituted with a fluorophenyl group, which enhances its lipophilicity and biological activity. The presence of fluorine is significant as it may increase the compound's binding affinity to target proteins, thereby enhancing its therapeutic potential.

Research indicates that this compound acts primarily as a microtubule destabilizer . This mechanism is crucial for its anticancer activity, as it inhibits tubulin polymerization, leading to disrupted microtubule structures in cancer cells. The compound's ability to bind effectively to tubulin alters microtubule dynamics, which is critical for cell division and proliferation .

Anticancer Activity

Several studies have evaluated the anticancer efficacy of this compound and its derivatives:

- Cell Line Studies : The compound has demonstrated significant potency against various cancer cell lines, including SGC-7901 (gastric cancer) and A549 (lung cancer) cells. For instance, a derivative similar to this compound showed notable inhibition of cell growth and induced cell cycle arrest in the G2/M phase in SGC-7901 cells .

- Comparative Potency : In comparative studies, the IC₅₀ values for this compound derivatives against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines were found to be comparable to established chemotherapeutic agents like Doxorubicin .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | HT-29 | 6.43 |

| This compound | PC-3 | 9.83 |

| Doxorubicin | HT-29 | 2.24 |

| Doxorubicin | PC-3 | 3.86 |

Other Biological Activities

Beyond anticancer properties, tetrazole derivatives, including this compound, have exhibited a range of biological activities:

- Antimicrobial Activity : Some studies have reported antimicrobial properties associated with tetrazole compounds. For example, certain derivatives demonstrated significant antibacterial effects against various strains of bacteria .

- Anti-inflammatory and Analgesic Effects : Tetrazoles are also being explored for their potential anti-inflammatory and analgesic effects, making them candidates for further pharmacological development .

Case Studies

A notable case study involved the synthesis and evaluation of a series of tetrazole derivatives that included modifications at various positions on the tetrazole ring. These studies aimed to elucidate structure-activity relationships (SAR) that could enhance biological activity while minimizing toxicity.

- Study Findings : In one study, compounds with electron-withdrawing groups at specific positions exhibited greater potency than those with electron-donating groups. This insight is crucial for guiding future synthetic efforts aimed at optimizing therapeutic profiles .

Safety and Handling

While the biological activities of this compound are promising, safety data remain limited. As with many novel compounds, handling should be conducted with caution under standard laboratory safety protocols due to potential hazardous properties associated with tetrazoles.

Eigenschaften

IUPAC Name |

5-(3-fluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYSTLGMSOLFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00318930 | |

| Record name | 5-(3-fluorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50907-20-5 | |

| Record name | 50907-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-fluorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-fluorophenyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.